Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C-H activation strategy

,

Organic Chemistry Frontiers,

2019,

6(13),

2234-2239

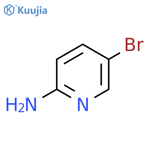

![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde structure](https://it.kuujia.com/scimg/cas/885276-09-5x500.png)